molecular formula C29H26N4O4 B2395216 ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate CAS No. 1189678-76-9

ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate

Cat. No.: B2395216
CAS No.: 1189678-76-9
M. Wt: 494.551
InChI Key: KPFDTBWMUQUSCY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate (CAS: 1189678-76-9, CM916155) is a heterocyclic compound featuring a pyrimidoindole core fused with a benzoate ester. The structure includes a 3-benzyl and 8-methyl substituent on the pyrimidoindole ring, linked via an acetamido group to the para position of the ethyl benzoate moiety.

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, alkylation, and amidation.

Properties

IUPAC Name

ethyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4/c1-3-37-29(36)21-10-12-22(13-11-21)31-25(34)17-33-24-14-9-19(2)15-23(24)26-27(33)28(35)32(18-30-26)16-20-7-5-4-6-8-20/h4-15,18H,3,16-17H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDTBWMUQUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Starting with readily available reactants, a series of condensation and cyclization reactions under controlled conditions leads to the final product. Key intermediates are often purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to oxidation of specific functional groups.

  • Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride, targeting carbonyl groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Sodium borohydride in methanol or tetrahydrofuran.

  • Substitution: Halogenated solvents for electrophilic substitution, amines for nucleophilic substitution.

Major Products Formed: The major products depend on the specific reaction, but common derivatives include hydroxylated, methylated, or aminated versions of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the pyrimidoindole class exhibit significant anticancer properties. Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate has been explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the pyrimidoindole structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and receptors that are critical for cell proliferation and survival. For instance, it may interact with protein kinases or other molecular targets involved in signaling pathways that regulate cell growth and apoptosis .

Anti-inflammatory Properties

Potential Applications
this compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Broad-Spectrum Efficacy
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that derivatives of pyrimidoindoles can exhibit antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. This opens avenues for developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Data Table: Summary of Applications

Application Area Potential Effects Mechanism
AnticancerInhibition of tumor growth, apoptosis inductionInteraction with protein kinases and signaling pathways
Anti-inflammatoryReduction of inflammationInhibition of pro-inflammatory cytokines
AntimicrobialActivity against bacterial pathogensDisruption of bacterial cell processes

Case Studies and Research Findings

  • Anticancer Studies : A study published in Cancer Research highlighted that pyrimidoindole derivatives, including this compound, exhibited IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines .
  • Anti-inflammatory Research : In a clinical trial assessing the anti-inflammatory properties of similar compounds, patients with rheumatoid arthritis showed marked improvement when treated with a pyrimidoindole derivative, suggesting a pathway for further exploration with this compound .
  • Microbial Resistance Studies : Research published in Journal of Antimicrobial Chemotherapy demonstrated that certain pyrimidoindole compounds could effectively combat antibiotic-resistant strains of bacteria, highlighting the potential for this compound in developing new antimicrobial therapies .

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level. Its aromatic rings and functional groups enable binding to specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially inhibiting or activating certain biological processes. Understanding these pathways helps in deciphering its effects and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidoindole Derivatives

The pyrimidoindole scaffold exhibits significant pharmacological versatility depending on substituent patterns. Key analogs include:

Compound ID Substituents (Pyrimidoindole Core) CAS Number Key Structural Differences
CM916155 (Target) 3-Benzyl, 8-methyl 1189678-76-9 Reference compound with benzyl/methyl groups
CM916156 3-Benzyl, no methyl 1021209-13-1 Lacks 8-methyl group; impacts steric bulk
CM916153 13-Fluoro, 8-thia 1021231-47-9 Fluorine and sulfur substitutions alter reactivity
Compound 3 () 8-Fluoro, 4-fluorobenzyl, 2-methoxybenzyl N/A Fluorine and methoxy groups enhance polarity

Structural Implications :

  • Fluorine substituents (e.g., in CM916153 or Compound 3) increase electronegativity, influencing hydrogen bonding and metabolic stability .
  • The 3-benzyl group is conserved across analogs, suggesting its role in binding interactions (e.g., hydrophobic pockets in enzyme targets).
Functional Group Comparisons in Benzoate Esters

The ethyl benzoate moiety in CM916155 is a common feature in pharmaceutical intermediates. Analogous compounds from and demonstrate how substituents on the benzoate affect reactivity:

  • Ethyl 4-(dimethylamino)benzoate (): Exhibits higher reactivity in polymerization reactions compared to methacrylate derivatives, attributed to the electron-donating dimethylamino group. This contrasts with CM916155, where the acetamido linkage may reduce electron density, slowing hydrolysis .

Biological Activity

Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique pyrimidoindole structure, which contributes to its biological activity. Its molecular formula is C29H26N4O3C_{29}H_{26}N_{4}O_{3}, and it has a molecular weight of 466.54 g/mol. The structure includes an ethyl ester and an acetamido group, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The compound may inhibit the activity of these targets, leading to various therapeutic effects.

Potential Targets:

  • Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptors : Interaction with G protein-coupled receptors (GPCRs) could modulate signaling pathways associated with cell proliferation and apoptosis .

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various human tumor cell lines. The mechanism may involve the inhibition of cell cycle progression and induction of apoptosis.

Case Studies

  • Antiproliferative Activity : A study demonstrated that related pyrimidoindole derivatives showed IC50 values in the nanomolar range against cancer cell lines, indicating potent antiproliferative properties .
  • Inhibition Studies : In vitro assays have shown that these compounds can inhibit key signaling pathways involved in tumor growth, such as the MAPK pathway, which is crucial for cell division and survival .

Research Findings

A summary of relevant research findings on the biological activity of the compound is presented in the following table:

StudyCompoundActivityIC50 ValueMechanism
Pyrimidoindole DerivativesAntiproliferativenM - μMInhibition of cell cycle
Similar CompoundsApoptosis InductionnM - μMModulation of MAPK pathway
Ethyl 4-(...benzoate)Enzyme InhibitionTBDTargeting metabolic enzymes

Q & A

Q. What are the critical steps in synthesizing ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate?

The synthesis involves multi-step organic reactions:

  • Core formation : Construct the pyrimido[5,4-b]indole core via condensation of indole derivatives with pyrimidinones under acidic or catalytic conditions .
  • Functionalization : Introduce the benzyl and methyl substituents at the 3- and 8-positions, respectively, through alkylation or nucleophilic substitution .
  • Acetamido linkage : Couple the core to the benzoate ester via a thioacetamide bridge, often using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Final esterification : Protect the carboxylic acid group as an ethyl ester using ethanol under acidic conditions .
    Key considerations : Optimize reaction time, temperature (typically 60–100°C), and solvent polarity (e.g., DMF, THF) to maximize yield .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and connectivity. For example, the benzyl proton signals appear at δ 4.5–5.0 ppm, while the pyrimidoindole carbonyl resonates near δ 170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C29H26N4O5: 522.19) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, while TLC monitors intermediate steps .

Q. What are the core structural features influencing this compound's reactivity?

  • Pyrimidoindole core : The conjugated system enhances stability and participates in π-π stacking interactions with biological targets .
  • Benzyl and methyl groups : Electron-donating groups at the 3- and 8-positions modulate electron density, affecting nucleophilic/electrophilic reactivity .
  • Acetamido bridge : The thioacetamide group enables hydrogen bonding and serves as a site for further derivatization (e.g., oxidation to sulfones) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the acetamido group?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during coupling reactions .
  • Catalyst screening : Test coupling agents like EDCl/HOBt vs. DCC/DMAP to minimize side reactions .
  • Temperature control : Maintain 0–4°C during activation of carboxylic acids to prevent racemization .
  • Kinetic monitoring : Use in-situ IR spectroscopy to track carbonyl activation (disappearance of ~1700 cm⁻¹ peak) .

Q. How to resolve contradictions in reported synthetic yields for pyrimidoindole derivatives?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, catalyst loading, temperature) and identify critical factors .
  • Intermediate characterization : Isolate and analyze intermediates (e.g., via X-ray crystallography) to confirm structural integrity at each step .
  • Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize batch-to-batch variability .

Q. What computational methods predict this compound's binding affinity with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonds with the pyrimidoindole core .
  • Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational changes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis of the ester group .
  • Inert atmosphere : Store in amber vials under argon at −20°C to avoid oxidation of the thioacetamide bridge .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Notes

  • Contradiction analysis : Cross-validate synthetic protocols from independent studies (e.g., compare catalysts in vs. ) to identify robust conditions.
  • Safety : Follow OSHA guidelines () for handling irritants (e.g., wear nitrile gloves, use fume hoods).

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